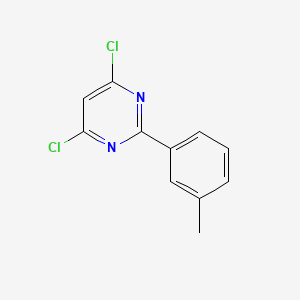
4,6-Dichloro-2-(3-methylphenyl)pyrimidine
Overview
Description
4,6-Dichloro-2-(3-methylphenyl)pyrimidine is a chemical compound with the CAS Number: 26863-48-9 . It is a solid substance with a molecular weight of 239.1 . It is used in the laboratory for various chemical reactions .
Synthesis Analysis
This compound is a versatile building block used for the synthesis of more complex pharmaceutical and biologically active compounds . It has been used in the synthesis of N-substituted azacalix pyrimidines . It was also used as a starting reagent for the synthesis of disubstituted pyrimidines by tandem amination and Suzuki-Miyaura cross-coupling .Molecular Structure Analysis
The molecular structure of this compound consists of a pyrimidine ring which is a six-membered heterocyclic compound containing two nitrogen atoms at positions 1 and 3 of the ring .Chemical Reactions Analysis
Cyclic voltammograms of 4,6-dichloropyrimidine show three cathodic waves, arising from sequential cleavage of carbon-chlorine bonds as well as the reduction of pyrimidine .Physical And Chemical Properties Analysis
This compound is a solid substance that is soluble in 95% ethanol . It has a boiling point of 176 °C and a melting point of 65-67 °C .Scientific Research Applications
1. Nonlinear Optical Materials
Pyrimidine derivatives, including those related to 4,6-Dichloro-2-(3-methylphenyl)pyrimidine, have been studied for their potential in nonlinear optics (NLO). These compounds exhibit interesting NLO properties due to their structural parameters and electronic configurations, making them suitable for applications in optoelectronic and high-tech devices (Hussain et al., 2020).
2. Antiviral and Antimicrobial Activities
Pyrimidine-based compounds have shown significant antiviral and antimicrobial activities. For instance, derivatives of 2,4-diamino-6-hydroxypyrimidines have been effective against various retroviruses, including HIV, and also possess antimicrobial properties (D. Hocková et al., 2003), (N. Srinath et al., 2011).
3. Charge Transfer Materials
Research has been conducted on pyrimidine derivatives for their potential as efficient charge transfer materials. These compounds, due to their molecular structure, are promising for use in electronic devices, showing potential in enhancing intra-molecular charge transfer and reducing energy gaps (A. Irfan, 2014).
4. Synthesis of Bioactive Compounds
Pyrimidine derivatives are key intermediates in the synthesis of various bioactive compounds. Their versatility and reactivity make them valuable in the creation of new pharmaceuticals and chemicals with potential therapeutic applications (Shan Hou et al., 2016), (M. M. Martínez et al., 2012).
5. Supramolecular Chemistry
Pyrimidine derivatives have been utilized in supramolecular chemistry for forming hydrogen-bonded assemblies. These compounds, due to their specific bonding properties, can form complex structures which are important in the development of new materials and chemical processes (M. Fonari et al., 2004).
Safety and Hazards
Mechanism of Action
Target of Action
Pyrimidine derivatives are known to exhibit a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Mode of Action
Pyrimidine derivatives are known to interact with their targets through various mechanisms, such as inhibition of dna topoisomerase ii .
Biochemical Pathways
Pyrimidine derivatives are known to affect a variety of biochemical pathways, including those involved in myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Pharmacokinetics
Pyrimidine derivatives are known to have diverse chemical structures and are of substantial interest for their druglikeness and adme-tox properties .
Result of Action
Pyrimidine derivatives are known to have a wide range of biological activities, including modulation of myeloid leukemia, breast cancer, idiopathic pulmonary fibrosis, antimicrobial, antifungal, and antiparasitic activities .
Biochemical Analysis
Biochemical Properties
4,6-Dichloro-2-(3-methylphenyl)pyrimidine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it acts as an inhibitor for cAMP-phosphodiesterase platelets
Cellular Effects
It is known to exhibit a range of pharmacological effects including anti-inflammatory and analgesic activities
Molecular Mechanism
It is suggested that it exerts its effects at the molecular level, possibly through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Properties
IUPAC Name |
4,6-dichloro-2-(3-methylphenyl)pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8Cl2N2/c1-7-3-2-4-8(5-7)11-14-9(12)6-10(13)15-11/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKAXFOQKQBRERL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NC(=CC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70615847 | |
| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26863-48-9 | |
| Record name | 4,6-Dichloro-2-(3-methylphenyl)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70615847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



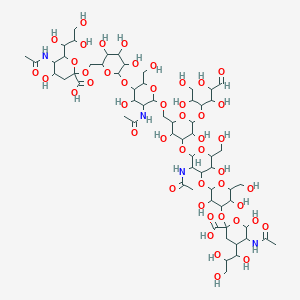
![2'-O-{2-[(Dimethylamino)oxy]ethyl}-5-methyluridine](/img/structure/B1629112.png)

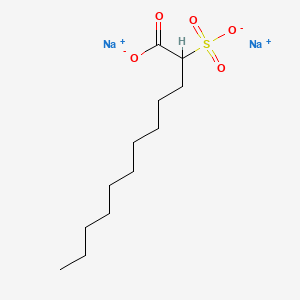



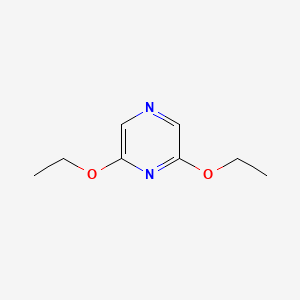



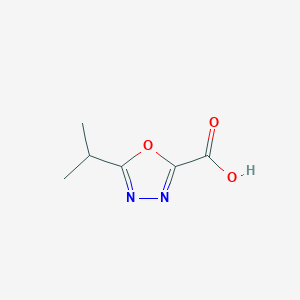
![3-Phenyl-1-(pyridin-2-yl)-6,7-dihydro-5H-cyclopenta[c]pyridine](/img/structure/B1629131.png)
